N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide
Description
N-(2-Hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core substituted with a 2-hydroxy-2-methylpropyl group. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, including antimicrobial, antitumor, and enzyme inhibitory activities . The hydroxyl and branched alkyl substituents in this compound may influence its solubility, hydrogen-bonding capacity, and pharmacological profile. This article compares its structural, synthetic, and functional attributes with similar sulfonamide derivatives.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-9-4-6-10(7-5-9)16(14,15)12-8-11(2,3)13/h4-7,12-13H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOFVDOIJAMYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-2-methylpropanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-(2-oxo-2-methylpropyl)-4-methylbenzenesulfonamide.
Reduction: Formation of N-(2-hydroxy-2-methylpropyl)-4-methylbenzenamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Molecular Architecture and Crystallography
Key structural parameters of N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide and analogs are summarized below:
Table 1: Structural Comparison of Sulfonamide Derivatives
- Hydrogen Bonding : The target compound’s hydroxyl group likely participates in intramolecular hydrogen bonds (O–H⋯O or N–H⋯O), similar to N-(2-chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide, which stabilizes its crystal lattice .
- Conformational Flexibility : Branched substituents (e.g., 2-hydroxy-2-methylpropyl) may enforce specific conformations, as seen in cyclohexyl sulfonamides adopting chair conformations .
Pharmacological and Functional Insights
Table 3: Pharmacological Activities of Sulfonamide Derivatives
- Structure-Activity Relationships (SAR) :
Computational and Analytical Tools
- Crystallography : SHELX and ORTEP-III were employed for structural elucidation in analogs, highlighting the importance of X-ray diffraction in confirming chair conformations and hydrogen-bonding patterns .
- Chromatography : Chiralpak columns enabled enantiomeric excess determination in sulfonamide derivatives .
Biological Activity
N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C11H17NO3S
- Molecular Weight : 243.32 g/mol
- Structure : The compound features a sulfonamide group, which is known for its diverse biological activities.
Sulfonamides, including this compound, primarily exert their effects through inhibition of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes such as acid-base balance and respiration. The selective inhibition of specific isoforms, particularly CA IX, has been linked to anticancer properties due to its overexpression in various tumors.
Inhibition of Carbonic Anhydrases
Research indicates that derivatives of sulfonamides can selectively inhibit CA IX with high potency. For instance, compounds structurally related to this compound have demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, illustrating their potential as targeted anticancer agents .
Anticancer Properties
- Cell Proliferation Inhibition : Studies have shown that this compound can significantly inhibit the proliferation of breast cancer cell lines such as MDA-MB-231 and MCF-7. The selectivity for cancer cells over normal cells suggests a promising therapeutic window .
- Apoptosis Induction : Compounds related to this sulfonamide have been reported to induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity in treated MDA-MB-231 cells .
- Antibacterial Activity : Beyond anticancer effects, sulfonamides are also known for their antibacterial properties. The compound has shown significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages exceeding 68% at certain concentrations .
Case Studies and Research Findings
Several studies have explored the biological activity of related sulfonamide compounds:
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that derivatives of this compound possess favorable pharmacokinetic profiles, which are crucial for their development as therapeutic agents .
Q & A
Q. What experimental methods are recommended for synthesizing N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide?
The synthesis of structurally related sulfonamides often involves aminohalogenation or nucleophilic substitution reactions. For example, in the preparation of N-(2-chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide, MnSO₄ was used as a catalyst with N-chlorosuccinimide (NCS) and 4 Å molecular sieves in dichloromethane (48 hours, room temperature) . Similar protocols can be adapted by substituting the nitroalkene precursor with 2-hydroxy-2-methylpropyl derivatives. Reaction optimization may require adjusting catalyst loading (e.g., 0.2 mmol MnSO₄ per 1 mmol substrate) and solvent polarity to improve yields .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For sulfonamide derivatives, data collection using a Bruker SMART APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with SADABS absorption correction is typical. Refinement via SHELXL (e.g., R₁ = 0.056, wR₂ = 0.125) provides precise bond lengths and angles . Complementary techniques like ¹H/¹³C NMR and IR spectroscopy validate functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
Q. What intermolecular interactions stabilize the crystal packing of this compound?
In sulfonamide derivatives, N–H⋯O and C–H⋯O hydrogen bonds dominate crystal packing. For example, N-(2-chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide exhibits intermolecular N–H⋯O (2.96 Å) and C–H⋯O (2.54–2.79 Å) interactions, with a dihedral angle of 19.4° between aromatic rings . Mercury CSD software can visualize these interactions and compare packing motifs across similar structures .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., R-factor discrepancies) be resolved?
Discrepancies in refinement metrics (e.g., R-factors) may arise from data quality or overparameterization. Use the Hamilton R-factor ratio test to assess model validity. For high-resolution data (θ > 25°), anisotropic displacement parameters improve accuracy. Restraints on H-atom positions (e.g., N–H = 0.89 Å, riding models for CH₃ groups) reduce overfitting . Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in stereochemistry .
Q. What computational methods are suitable for analyzing structure-activity relationships (SAR) of this sulfonamide?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can optimize geometry and predict electrostatic potential surfaces. Molecular docking (AutoDock Vina) into target proteins (e.g., cyclooxygenase-2) evaluates binding affinities. Compare results with experimental bioactivity data, such as IC₅₀ values for COX-2 inhibition in derivatives like N-(2-hydroxycyclohexyl)-4-methylbenzenesulfonamide .
Q. How does solvent polarity affect the compound’s reactivity in nucleophilic substitutions?
Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide nucleophilicity by stabilizing transition states. For example, in the synthesis of N-(2-bromoethyl)-4-methylbenzenesulfonamide, DMF improved yields by 20% compared to THF . Solvent screening via Design of Experiments (DoE) can identify optimal dielectric constants (ε) and hydrogen-bonding parameters .
Q. What strategies mitigate challenges in characterizing labile hydroxyl groups?
Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) or acetyl moieties during synthesis to prevent undesired reactions. For NMR analysis, deuterated DMSO-d₆ enhances peak resolution for –OH protons. In crystallography, low-temperature data collection (100 K) reduces thermal motion artifacts .
Data Contradiction Analysis
Q. Discrepancies in reported hydrogen-bonding geometries: How to reconcile?
Variations in hydrogen-bond lengths (e.g., N–H⋯O = 2.54–3.10 Å) may arise from temperature, crystal symmetry, or disorder. Use Mercury’s packing similarity tool to compare interaction geometries across multiple datasets . Validate with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .
Conflicting bioactivity results in similar sulfonamides: Methodological insights
Bioactivity discrepancies (e.g., COX-2 inhibition) may stem from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant human COX-2 and control inhibitors (e.g., celecoxib). Perform dose-response curves (0.1–100 μM) with triplicate measurements .
Methodological Recommendations
- Synthesis : Optimize MnSO₄ catalyst loading (0.1–0.3 mmol) and reaction time (24–72 hours) .
- Crystallography : Refine structures with SHELXL using high-angle data (θ > 25°) to minimize systematic errors .
- SAR Studies : Combine DFT, docking, and in vitro assays to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
